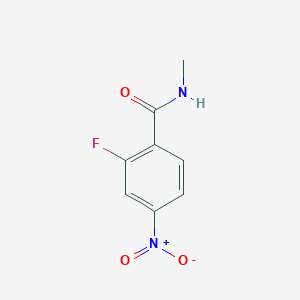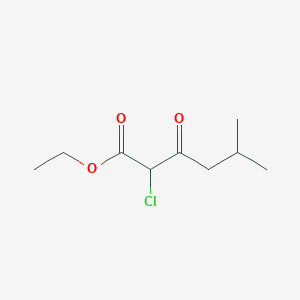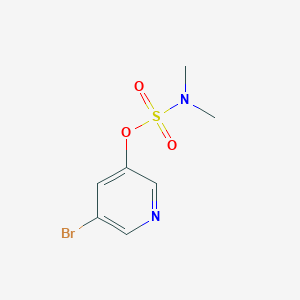
2-Fluoro-5-trifluoromethylphenylethylamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorinated Heterocycles and Carbocycles Synthesis
Nucleophilic Cyclization for Hetero- and Carbocycles : The unique reactivity of fluorinated compounds, such as those involving 2-fluoro groups and trifluoromethyl groups, is leveraged in the synthesis of fluorinated heterocycles and carbocycles. For example, β,β-difluorostyrenes undergo nucleophilic cyclization to yield 2-fluorinated indoles, benzo[b]furans, and benzo[b]thiophenes, exploiting the properties of fluorine to facilitate these reactions (Ichikawa et al., 2002).
Fluorinating Reagents in Organic Synthesis
N-Fluoro Compounds as Fluorinating Agents : The development and application of N-fluoro compounds in organic synthesis have been a significant area of research. These compounds, including N-fluorobenzenesulfonimide and N-fluorobis(trifluoromethyl)sulfonylamine, serve as versatile fluorinating agents, enabling the introduction of fluorine atoms into organic molecules. Their use reflects the growing importance of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science (Furin & Fainzil’berg, 2000).
High-Performance Polymers
Synthesis of Poly(arylene ether)s : The synthesis of novel poly(arylene ether)s based on fluorinated monomers demonstrates the application of fluorinated compounds in creating high-performance materials with excellent thermal stability and solubility in organic solvents. These materials exhibit potential for various industrial applications due to their outstanding properties (Salunke, Ghosh, & Banerjee, 2007).
Catalysis and Fluorine Introduction
C-F Bond Activation and Fluorination : Research in the activation of C-F bonds and the catalytic introduction of fluorine into organic molecules represents a critical area of application for fluorinated compounds. This research addresses the challenge of selectively introducing fluorine atoms into molecules, a key step in the synthesis of many pharmaceuticals and agrochemicals with fluorinated motifs (Amii & Uneyama, 2009).
Safety And Hazards
“2-Fluoro-5-trifluoromethylphenylethylamine” is used for research and development purposes only and is not intended for medicinal, household, or other uses . A safety data sheet for a similar compound indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation if inhaled .
Direcciones Futuras
The future directions of research on “2-Fluoro-5-trifluoromethylphenylethylamine” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Recent advances in transition metal-mediated trifluoromethylation reactions suggest potential future applications in the field of trifluoromethylation reactions .
Propiedades
IUPAC Name |
2-fluoro-2-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c10-8(5-14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8H,5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSCTJKJPCTLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-[3-(trifluoromethyl)phenyl]ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)


![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)

![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)




